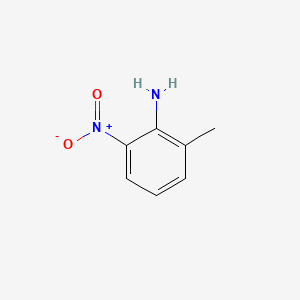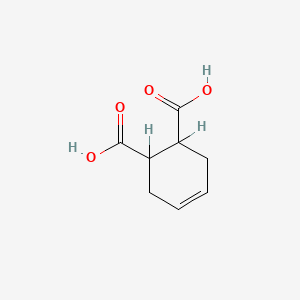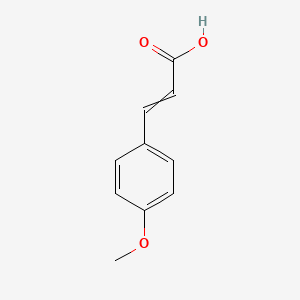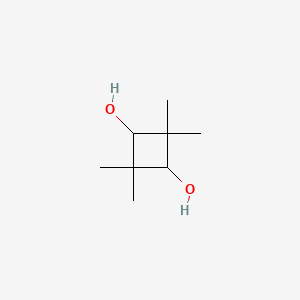
2,2,4,4-四甲基-1,3-环丁二醇
描述
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) is an aliphatic diol . It is produced as a mixture of cis- and trans- isomers, depending on the relative stereochemistry of the hydroxyl groups . It is used as a monomer for the synthesis of polymeric materials, usually as an alternative to bisphenol A (BPA) .
Synthesis Analysis
The synthesis of TMCD involves pyrolysis of isobutyric anhydride followed by hydrogenation of the resulting 2,2,4,4-tetramethylcyclobutanedione . This synthesis resembles the method used to produce TMCD today. The first step involves conversion of the isobutyric acid or its anhydride into the ketene. This ketene then dimerizes to form a four-membered ring with two ketone groups .Molecular Structure Analysis
The molecular formula of TMCD is C8H16O2 . The structure of TMCD is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
TMCD is a difunctional monomer that can be polymerized with Terephthalic Acid (TPA) and other diols to yield copolyesters with superior properties to conventional TPA polyesters . It has a cyclobutyl ring that makes it more rigid than cyclohexanedimethanol (CHDM) and EG .Physical And Chemical Properties Analysis
TMCD is a crystalline white solid (powder). It has a melting point of 126 to 134 °C and a boiling point of 210 to 215 °C . The molar mass of TMCD is 144.214 g·mol−1 .科学研究应用
合成及应用技术: CBDO 用于合成玻璃化转变温度更高、耐候性和耐水解性更好的聚酯。合成涉及将异丁酸或异丁酸酐热解为二甲基烯酮,然后进行二聚和氢化 (杨楼, 2013).
立体异构体的鉴定: 气相色谱-质谱已被用于分离和鉴定 CBDO 的顺式和反式异构体 (B. Török, Z. Szegletes, & Á. Molnár, 1994).
双酚 A 的替代品: 基于 CBDO 的聚酯表现出优异的热稳定性、机械性能和光学清晰度,使其成为聚碳酸酯和聚酯中双酚 A 的潜在替代品 (Daniel J. Burke 等, 2012).
聚甲醛的性质: CBDO 的聚甲醛表现出不寻常的性质,例如晶相的可逆转变和对水解的高抵抗力 (W. Jackson & J. Caldwell, 1963).
与亲核试剂的反应: CBDO 与各种亲核试剂的反应取决于反应条件、空间位阻和进攻性物质的亲核性 (G. R. Hansen & R. Demarco, 1969).
在铑(I)配合物存在下的氢化硅烷化: 研究探索了在铑(I)配合物的催化下,CBDO 与烷基和芳基硅烷的氢化硅烷化 (B. Török 等, 1993).
有机锡催化机理: DFT 分析已被用于理解涉及 TMCD 和对苯二甲酸的酯化过程,这是基于双酚 A 的有毒聚碳酸酯的改进替代品 (Jennifer A Clark 等, 2021).
聚酯的氯化: 基于 CBDO 的聚酯的光化学氯化已被研究以了解影响聚酯降解和氯化效率的因素 (W. Jackson, J. Caldwell, & K. P. Perry, 1968).
基于 CBDO 的共聚对苯二甲酸酯纳米复合材料的物理性质: 这些复合材料表现出刚度、断裂伸长率和形状记忆属性的增加 (G. Beall 等, 2007).
生物基聚酯的合成: CBDO 已被用于改性生物基聚酯,如聚(2,5-呋喃二甲酸乙二醇酯),提高其玻璃化转变温度、机械和阻隔性能 (王金钢等, 2017).
作用机制
未来方向
There is a need for high-performance applications for TPA polyesters with high heat resistance, impact toughness, and optical clarity . TMCD is very stable thermally and mechanically. Polyesters prepared from TMCD are rigid materials, but the combination of TMCD with flexible diols results in materials with high impact resistance, low color, thermal stability, good photooxidative stability, and transparency .
属性
IUPAC Name |
2,2,4,4-tetramethylcyclobutane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2)5(9)8(3,4)6(7)10/h5-6,9-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXGHZNSUOHCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C1O)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044908, DTXSID301263004 | |
| Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-2,2,4,4-Tetramethyl-1,3-cyclobutanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301263004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,2,4,4-Tetramethyl-1,3-cyclobutanediol | |
CAS RN |
3010-96-6, 2694-23-7, 3039-96-1 | |
| Record name | Tetramethyl-1,3-cyclobutanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002694237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC92373 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3010-96-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-2,2,4,4-Tetramethyl-1,3-cyclobutanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301263004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,4-tetramethylcyclobutane-1,3-diol, mixed isomers | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,4,4-tetramethylcyclobutane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7WK40I307 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIOL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3G697089H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[1-(phenylsulfonyl)piperidin-3-yl]carbonyl}-L-alanine](/img/structure/B7760516.png)
![N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine](/img/structure/B7760522.png)
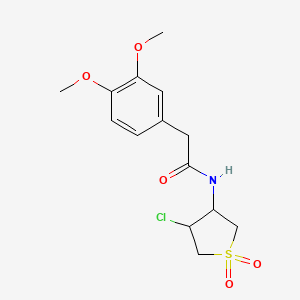
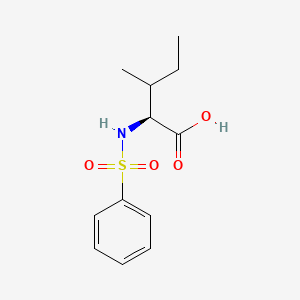
![2,4,7-Trimethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B7760537.png)
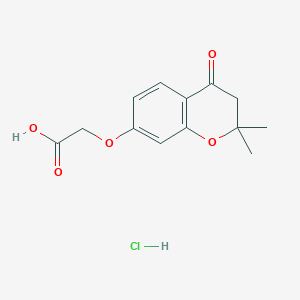
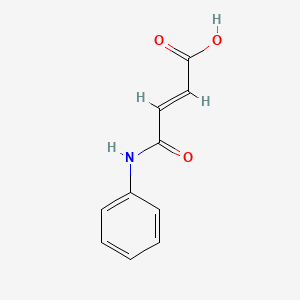

![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B7760556.png)
![N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-alanine](/img/structure/B7760559.png)
![(1E)-[6'-(4-methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-ylidene]hydrazine](/img/structure/B7760566.png)
